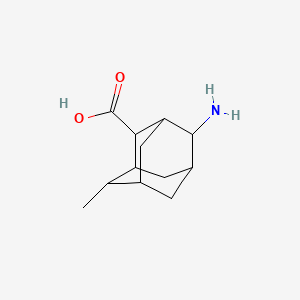
4-AMINO-8-METHYLADAMANTANE-2-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-8-methyladamantane-2-carboxylic acid is a derivative of adamantane, a polycyclic cage molecule with a diamond-like structure Adamantane derivatives are known for their high symmetry and remarkable properties, making them valuable in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-methyladamantane-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the functionalization of adamantane to introduce the amino and carboxylic acid groups This can be achieved through a series of reactions, including halogenation, amination, and carboxylation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
化学反応の分析
Types of Reactions
4-Amino-8-methyladamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroadamantane derivatives, while reduction of the carboxylic acid group can produce adamantane alcohols.
科学的研究の応用
4-Amino-8-methyladamantane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Adamantane derivatives, including this compound, are explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-amino-8-methyladamantane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.
2-Aminoadamantane: Studied for its potential neuroprotective effects.
3-Amino-5-methyladamantane: Explored for its use in drug delivery systems.
Uniqueness
4-Amino-8-methyladamantane-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the adamantane scaffold. This dual functionality enhances its chemical reactivity and potential for diverse applications, distinguishing it from other adamantane derivatives.
特性
CAS番号 |
187741-10-2 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.289 |
IUPAC名 |
4-amino-8-methyladamantane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-5-6-2-7-4-8(5)10(12(14)15)9(3-6)11(7)13/h5-11H,2-4,13H2,1H3,(H,14,15) |
InChIキー |
ZTBGKZZWOIQFTI-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3N)C(=O)O |
同義語 |
Tricyclo[3.3.1.13,7]decane-2-carboxylic acid, 4-amino-8-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















